

5'-Ethynyl-2'-deoxycytidine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5'-Ethynyl-2'-deoxycytidine

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An in-depth exploration of the synthesis, mechanism, applications, and experimental protocols of **5'-Ethynyl-2'-deoxycytidine** (EdC), a key tool in molecular biology for monitoring DNA synthesis and cell proliferation.

Abstract

5'-Ethynyl-2'-deoxycytidine (EdC) is a nucleoside analog of deoxycytidine that has emerged as a valuable tool for labeling newly synthesized DNA in living cells and organisms.[1][2] Its primary application lies in the detection of cellular proliferation, offering a less toxic alternative to other thymidine analogs like 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU).[2] This technical guide provides a comprehensive overview of EdC, including its chemical properties, mechanism of action, and detailed experimental protocols for its use in research. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

The study of DNA replication is fundamental to understanding cell cycle progression, tissue homeostasis, and the pathogenesis of diseases such as cancer. For decades, researchers have relied on nucleoside analogs that can be incorporated into newly synthesized DNA to

identify proliferating cells.[2] While BrdU has been a longstanding tool, its detection requires harsh DNA denaturation steps. The advent of "click chemistry" has revolutionized this field, enabling the use of alkyne-modified nucleosides like EdU and EdC.[3][4] These analogs are incorporated into DNA and can be subsequently detected with high specificity and sensitivity using a copper(I)-catalyzed cycloaddition reaction with a fluorescently labeled azide.[4]

Initially investigated for its antiviral properties, EdC is now predominantly used as a marker for cellular replication.[3][5] A key characteristic of EdC is its significantly lower cytotoxicity compared to EdU, making it particularly suitable for long-term cell tracking studies.[2] This guide will delve into the technical details of EdC, providing researchers with the necessary information to effectively utilize this powerful molecule in their experiments.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of EdC is crucial for its proper handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₃ N ₃ O ₄	[6]
Molecular Weight	251.24 g/mol	[6]
Exact Mass	251.09 g/mol	[6]
CAS Number	69075-47-4	[6]
Appearance	Off-white solid	[6]
Purity	≥ 99% (HPLC)	[6]
Solubility	DMSO	[6]
Spectroscopic Properties	λ_{max} 291 nm, ϵ 8.5 L mmol ⁻¹ cm ⁻¹ (Tris-HCl pH 7.5)	[6][7]
Storage Conditions	-20 °C, dry and under inert gas	[6]

Mechanism of Action and Metabolism

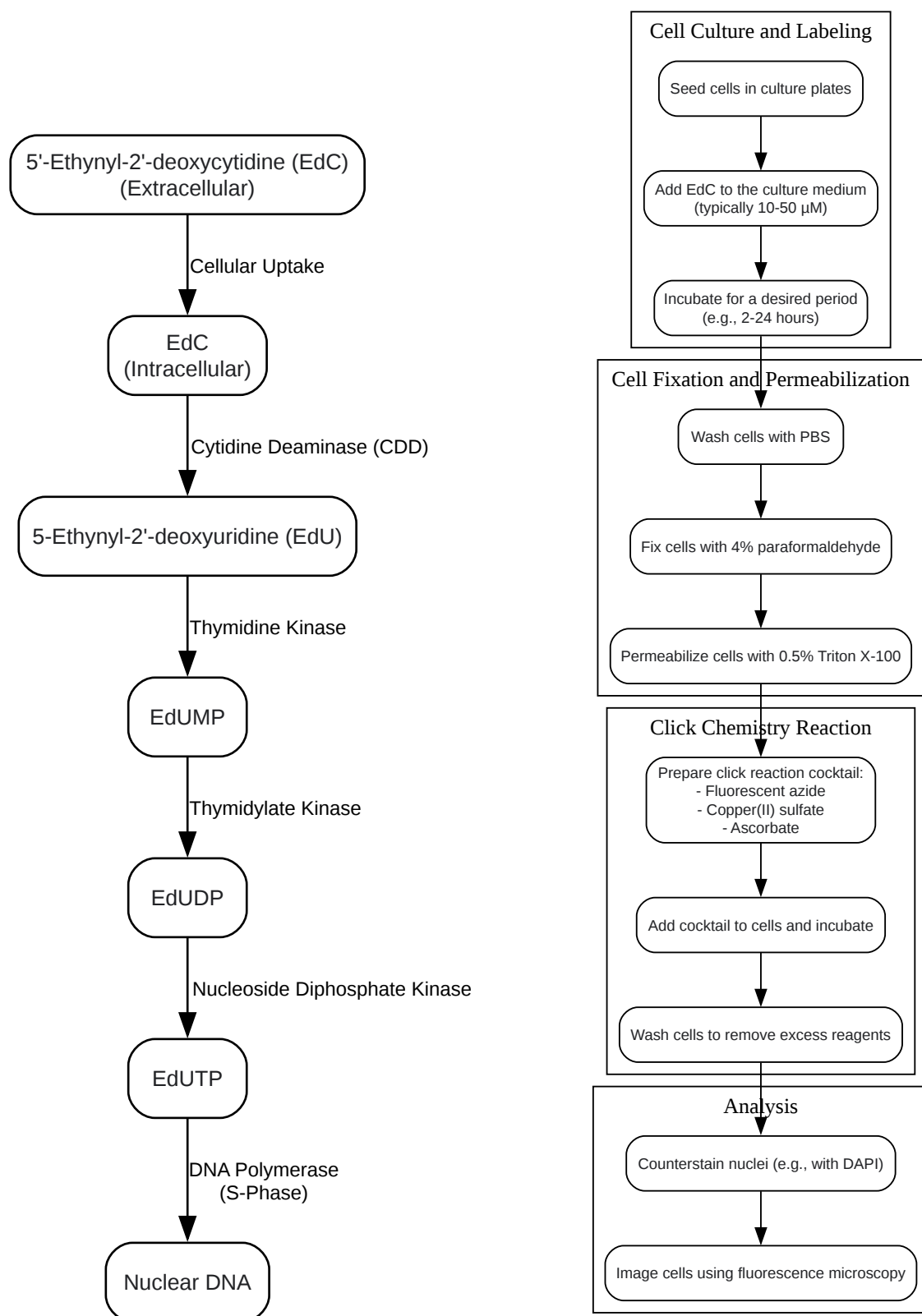
The utility of EdC as a marker for DNA synthesis is predicated on its metabolic conversion and subsequent incorporation into replicating DNA.

Cellular Uptake and Conversion to EdU

Upon entering the cell, EdC is not directly incorporated into DNA. Instead, it undergoes enzymatic deamination by cytidine deaminase (CDD) to form 5-ethynyl-2'-deoxyuridine (EdU). [3][8] This conversion is a critical step, as it is the resulting EdU that is phosphorylated and ultimately incorporated into the DNA strand. [3][9] The lower cytotoxicity of EdC compared to EdU is attributed to the fact that only a fraction of the administered EdC is converted to the more toxic EdU. [9]

Phosphorylation and DNA Incorporation

Following its conversion to EdU, the molecule is successively phosphorylated by cellular kinases to its triphosphate form, EdUTP. DNA polymerases then recognize EdUTP as an analog of thymidine triphosphate and incorporate it into newly synthesized DNA during the S-phase of the cell cycle. [3][10] The presence of the ethynyl group on the pyrimidine ring allows for the subsequent detection via click chemistry. [4]



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